molecular formula C27H21ClN2O4 B15083392 2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 764667-68-7

2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B15083392
CAS No.: 764667-68-7
M. Wt: 472.9 g/mol
InChI Key: XACIDPPXNDQQRK-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes the following steps:

    Formation of the Naphthyloxy Group: The initial step involves the preparation of the naphthyloxy group through a nucleophilic substitution reaction.

    Propanoylation: The naphthyloxy compound is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine.

    Carbohydrazonoylation: The propanoylated compound undergoes carbohydrazonoylation by reacting with carbohydrazide under acidic conditions.

    Chlorobenzoate Formation: Finally, the compound is esterified with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

764667-68-7

Molecular Formula

C27H21ClN2O4

Molecular Weight

472.9 g/mol

IUPAC Name

[2-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C27H21ClN2O4/c1-18(33-25-12-6-9-19-7-2-4-10-23(19)25)26(31)30-29-17-21-8-3-5-11-24(21)34-27(32)20-13-15-22(28)16-14-20/h2-18H,1H3,(H,30,31)/b29-17+

InChI Key

XACIDPPXNDQQRK-STBIYBPSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.